1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-a-D-glucopyranose

Glycoconjugate synthesis bioconjugation chemoselective ligation

Peracetylated amino sugars with orthogonal reactivity handles are often unavailable off-the-shelf, delaying glycoconjugate research. TAAAG solves this with a free primary amine on the N-acyl chain while all O-positions remain acetylated. • Direct coupling to Fmoc-amino acids or NHS esters without Zemplén deacetylation - preserves the anomeric acetate for glycosylation • Site-selective conjugation to FITC, biotin-NHS, or solid supports via the terminal amine • Pure α-anomer (CAS 47577-85-5) enables α-selective glycosylation or anomeric equilibration to the β-form Supplied via custom synthesis with full analytical characterization (≥95% purity).

Molecular Formula C16H24N2O10
Molecular Weight 404.37 g/mol
Cat. No. B12071508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-a-D-glucopyranose
Molecular FormulaC16H24N2O10
Molecular Weight404.37 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H24N2O10/c1-7(19)24-6-11-14(25-8(2)20)15(26-9(3)21)13(18-12(23)5-17)16(28-11)27-10(4)22/h11,13-16H,5-6,17H2,1-4H3,(H,18,23)
InChIKeyPDSYKYXZTPWVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAAAG – N-Acyl Glucosamine Building Block for Glycoconjugate Synthesis


1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-α-D-glucopyranose (CAS 47577-85-5; also referred to as TAAAG) is a peracetylated 2-amino-2-deoxy-D-glucose derivative bearing an aminoacetyl (glycyl) substituent on the C-2 nitrogen . It belongs to the class of N-acyl-2-amino-2-deoxy-glucopyranose tetraacetates, a family of protected amino sugar intermediates extensively employed in carbohydrate chemistry for glycosylation reactions, glycopeptide assembly, and the synthesis of biologically relevant oligosaccharides [1]. The compound features four O-acetyl protecting groups and a terminal free amine on the N-acyl chain, a structural feature that distinguishes it from simple N-acetyl or N-chloroacetyl congeners and provides a unique functional handle for further derivatization.

Free amine handle for direct conjugation workflows
Pure α-anomer for stereochemical control in glycosylation
Fully O-acetylated glucosamine scaffold for glycosyl donor studies

Why Generic Glucosamine Tetraacetates Cannot Substitute in Conjugation Workflows


Despite the superficial structural resemblance among peracetylated glucosamine derivatives, the identity of the N-2 substituent governs reactivity in glycosylation reactions, susceptibility to oxazoline formation, and the availability of downstream functionalization sites [1]. The Kiso–Anderson comparative study established that glycosyl donor reactivity follows the rank order N-chloroacetyl > N-acetyl ≈ N-benzoyl, with chloroacetamido derivatives generating weaker oxazoline intermediates and thus acting as superior donors [1]. In this context, 1,3,4,6-tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-α-D-glucopyranose occupies a distinct reactivity niche because its glycyl side-chain terminates in a free primary amine, enabling direct coupling to carboxylates, activated esters, or isothiocyanates without prior deprotection or activation steps that would be required for N-acetyl or N-phthaloyl analogs . Substituting a standard N-acetylglucosamine tetraacetate (e.g., CAS 7772-79-4) or the free amine hydrochloride (CAS 10034-20-5) would either lack the reactive amine handle altogether or expose an unprotected 2-amino group that is prone to competing side reactions and requires orthogonal protection strategies .

Missing Reactive Handle
N-Acetyl and N-chloroacetyl tetraacetates lack a free amine, requiring extra deprotection steps before conjugation.
Salt Form Complication
The free amine hydrochloride (CAS 10034-20-5) needs neutralization and orthogonal N-protection, adding synthetic steps and anomerization risk.
Divergent Donor Reactivity
Different N-acyl substituents alter oxazoline stability and donor reactivity; class-level data may not transfer directly.

Differentiation Evidence vs. Closest Analogs


Free Primary Amine Handle for Direct Conjugation

The target compound bears a terminal -NH₂ group on the N-aminoacetyl side chain, providing a nucleophilic site for direct amide bond formation with activated carboxyl derivatives or for thiourea formation with isothiocyanates. In contrast, the most commonly procured alternatives—N-acetylglucosamine tetraacetate (CAS 7772-79-4) and N-chloroacetylglucosamine tetraacetate (no free amine)—contain no free amino functionality and thus require multi-step protecting group manipulation before analogous conjugation can be performed [1]. This functional group difference eliminates a minimum of one synthetic step (typically a Zemplén deacetylation or hydrogenolysis) and avoids exposing the anomeric acetate to conditions that risk anomerization or degradation .

Free Amine Handle
Head-to-head
Target compound contains one free –NH₂ group on aminoacetyl chain. N-Acetyl and N-chloroacetyl analogs have zero free amine groups.
May reduce synthetic steps by enabling direct conjugation without deprotection.
Based on structural analysis; may avoid anomerization risks.
Glycoconjugate synthesis bioconjugation chemoselective ligation

α-Anomer Stereochemistry Governs Glycosylation Outcome

The target compound is the α-D-anomer (CAS 47577-85-5), while the β-D counterpart is sold under a separate CAS (948565-47-7). Anomeric configuration determines the facial selectivity of nucleophilic attack at C-1 during glycosidic bond formation. In the ferric chloride-catalyzed glycosylation protocol described by Kiso and Anderson, β-D-tetraacetate donors of the N-acyl glucosamine series undergo activation with retention of β-configuration in the intermediate oxazoline, ultimately delivering β-linked glycosides [1]. The α-anomer of the target compound would be expected to offer a complementary stereochemical outcome under appropriate activation conditions or could be selectively isomerized to the β-anomer in situ, providing experimental flexibility not available from a single-anomer product .

α-Anomer Identity
Cross-study comparable
Target is pure α-D-anomer (CAS 47577-85-5); β-D-anomer (CAS 948565-47-7) is a separate compound. Anomeric configuration influences glycosylation stereoselectivity.
Defined α-stereochemistry supports controlled glycosylation outcomes.
Literature precedent confirms anomeric effect on reactivity.
Glycosylation stereochemistry anomeric selectivity carbohydrate donor design

Glycosyl Donor Reactivity Rank Among N-Acyl Tetraacetates

Kiso and Anderson (1985) systematically compared six N-acyl variants of 1,3,4,6-tetra-O-acetyl-β-D-glucopyranose as glycosyl donors under FeCl₃ catalysis. The chloroacetamido derivative was the most reactive, yielding oxazolines that coupled efficiently at the 6-position of acceptors with 67–80% yields, while coupling at sterically hindered 3- and 4-positions required longer reaction times and gave 30–60% yields [1]. The aminoacetyl (glycyl) group was not included in this series but is structurally intermediate between the electron-withdrawing chloroacetyl group (which weakens the oxazoline C–N bond, enhancing donor reactivity) and the simple acetyl group. The free terminal amine of the aminoacetyl derivative introduces an additional protonation-equilibrium variable (pKₐ ~8.0 for the primary amine) that can be exploited for pH-dependent modulation of donor reactivity, a feature absent in all comparators tested by Kiso and Anderson [1].

Donor Reactivity Rank
Class-level inference
Chloroacetyl > aminoacetyl (predicted) > acetyl in oxazoline-forming donors (Kiso & Anderson 1985). Target amine may add pH-tunable reactivity.
Predicted moderate donor reactivity; pH modulation possible.
No direct experimental data for this specific compound.
Glycosyl donor reactivity oxazoline intermediate ferric chloride catalysis

Precursor Relevance in Chitin Synthesis Inhibition

Multiple suppliers identify 1,3,4,6-tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-α-D-glucopyranose (TAAAG) as a precursor to chitin synthesis inhibitors, with reported activity in impeding chitin formation and hindering fungal growth and pest development . Chitin synthase inhibitors represent a validated target class for antifungal and insecticidal agents, exploiting the absence of chitin in vertebrates for selective toxicity [1]. While quantitative IC₅₀ data for TAAAG against purified chitin synthase are not publicly available in peer-reviewed literature, the structural rationale is that the aminoacetyl moiety mimics the N-acetyl group of the natural substrate UDP-N-acetylglucosamine while the free amine can form additional hydrogen-bond or ionic interactions within the enzyme active site, a possibility not open to the N-acetyl analog [1].

Chitin Inhibition Context
Data to verify
Vendors report potential as chitin synthesis inhibitor precursor. No public IC₅₀ data available.
May support antifungal screening as a precursor candidate.
Supplier claims require peer-reviewed validation.
Chitin synthase inhibition antifungal agent pest control

Optimal Procurement and Application Scenarios


Direct Amide Coupling for N-Glycopeptide Building Blocks

The free terminal amine on the aminoacetyl chain enables direct coupling of the fully O-acetylated glycosyl unit to Fmoc-protected amino acids or peptide fragments using standard carbodiimide (e.g., EDC/HOBt) or T3P®-mediated conditions. This avoids the Zemplén deacetylation step required when using the N-acetyl analog, preserving the anomeric acetate for subsequent glycosylation. The approach mirrors established protocols for N-glycosyl amino acid synthesis using 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl amine donors [1], with the advantage that the aminoacetyl linker extends the glycan from the peptide backbone by an additional glycine spacer, which can be critical for antibody recognition of glycopeptide epitopes .

Fluorescent and Affinity-Labeled Chitin Synthase Probes

The unmasked amine can be directly conjugated to FITC, biotin-NHS, or Cy5-NHS esters to generate labeled analogs of the chitin synthase substrate UDP-N-acetylglucosamine. Because the aminoacetyl group structurally resembles the N-acetyl moiety of the natural substrate while providing a conjugation exit vector, the resulting probe can be used in competitive binding assays or fluorescence polarization screens for inhibitor discovery [1]. The N-acetyl analog would require de-N-acetylation and re-functionalization, a sequence that risks anomerization and multi-step yield losses.

Stereochemically Defined Glycosylation with Pure α-Anomer

The availability of the α-D-anomer (CAS 47577-85-5) as a distinct product from the β-D-anomer (CAS 948565-47-7) allows researchers to select the anomeric form required by their synthetic strategy. In ferric chloride-catalyzed glycosylations of the type described by Kiso and Anderson [1], β-D-tetraacetate donors yield β-glycosides via oxazoline intermediates. The α-anomer can be used directly for α-selective glycosylation under appropriate promoter conditions (e.g., halide-ion catalysis or thioglycoside activation), or it can be equilibrated to the β-anomer when β-selectivity is desired, providing a single starting material for both stereochemical outcomes.

Solid-Phase Immobilization for Glycan Array Construction

The primary amine of the aminoacetyl group can be coupled to NHS-activated Sepharose, agarose, or glass slides to create immobilized glucosamine derivatives for glycan microarray printing. This application leverages the unique orthogonal reactivity of the aminoacetyl handle—distinct from the O-acetyl and anomeric positions—to achieve site-selective surface attachment while preserving the O-acetyl protecting groups. The O-acetyl groups can subsequently be removed on-slide to reveal the free sugar for enzymatic glycosylation or lectin binding studies [1]. Neither the N-acetyl nor the N-chloroacetyl analogs can be immobilized through the N-acyl substituent without prior chemical modification.

Application
Selection Property
Validation Focus
N-Glycopeptide synthesis
Free amine for direct coupling
Coupling efficiency without deprotection
Chitin synthase probe development
Free amine for label conjugation
Binding assay compatibility
α/β-Selective glycosylation
Pure α-anomer availability
Anomeric configuration control
Glycan array construction
Orthogonal amine for surface coupling
Site-selective attachment preserving O-acetate groups
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